molecular formula C23H21N3O3S B2600086 (Z)-ethyl 2-((2-cyano-2-(4-(4-ethoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate CAS No. 799770-19-7

(Z)-ethyl 2-((2-cyano-2-(4-(4-ethoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate

Cat. No.: B2600086
CAS No.: 799770-19-7
M. Wt: 419.5
InChI Key: UOKJLQFKKHLOJB-VKAVYKQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-ethyl 2-((2-cyano-2-(4-(4-ethoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate is a synthetic thiazole-based cyanoacrylamide derivative designed for research applications in chemical biology and oncology. Its molecular structure integrates key pharmacophores, including a thiazole ring and an ethyl benzoate group, which are known to facilitate interaction with biological macromolecules. Compounds with this specific scaffold have demonstrated significant research value in studies of DNA binding and cleavage. Research on close analogs has shown a high binding affinity for calf thymus DNA (CT-DNA), suggesting a potential intercalative mechanism, which is a crucial property for investigating chemotherapeutic agents . Furthermore, the presence of the cyanoacrylamide moiety is associated with photoactive properties. Similar compounds exhibit weak nuclease activity in ambient light, but this activity is greatly enhanced upon irradiation at 365 nm, leading to the degradation of supercoiled plasmid DNA through the production of singlet oxygen and superoxide free radicals. This makes them promising candidates for research in photodynamic therapy (PDT) . In vitro studies on analogous molecules have shown that this photoinduced cytotoxicity can significantly reduce the viability of human cancer cell lines, such as colon (HCT116) and breast (MDA-MB-231) cancers, highlighting their utility as tools for probing light-activated cell death mechanisms . The ethyl aminobenzoate (benzocaine) component of the structure is a well-characterized scaffold in medicinal chemistry known for its ability to modulate sodium channel activity, though the primary research applications for this particular molecule are focused on its DNA-binding and photodynamic effects . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 2-[[(Z)-2-cyano-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-3-28-18-11-9-16(10-12-18)21-15-30-22(26-21)17(13-24)14-25-20-8-6-5-7-19(20)23(27)29-4-2/h5-12,14-15,25H,3-4H2,1-2H3/b17-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKJLQFKKHLOJB-VKAVYKQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3C(=O)OCC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC=C3C(=O)OCC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-((2-cyano-2-(4-(4-ethoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting 4-ethoxyphenyl isothiocyanate with an appropriate α-haloketone under basic conditions.

    Vinylation: The thiazole derivative is then subjected to a Knoevenagel condensation with ethyl cyanoacetate in the presence of a base to form the vinyl group.

    Coupling with Benzoate: The final step involves coupling the vinylated thiazole with ethyl 2-aminobenzoate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the cyano group can yield primary amines.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds similar to (Z)-ethyl 2-((2-cyano-2-(4-(4-ethoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate exhibit significant antibacterial properties. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Proteus mirabilis and Serratia marcescens

Inhibition zones were measured using standard agar diffusion methods, showcasing promising antibacterial activity.

Anti-inflammatory Activity

In vitro studies have assessed the anti-inflammatory properties of thiazole derivatives. The compound's ability to inhibit carrageenan-induced edema in animal models suggests potential therapeutic applications in treating inflammatory diseases. The proposed mechanism involves interaction with specific enzymes and receptors, where the thiazole ring may inhibit enzyme activity through competitive inhibition.

Anticancer Potential

A study published in the European Journal of Medicinal Chemistry evaluated novel thiazole compounds for their biological activities, including this compound. The results indicated significant anti-inflammatory effects alongside antibacterial properties against multiple strains of bacteria. Furthermore, another investigation assessed the cytotoxic effects of various thiazole derivatives on cancer cell lines, revealing that these compounds could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Study 1: Synthesis and Evaluation

A comprehensive evaluation of thiazole derivatives highlighted their potential as therapeutic agents. This study focused on the synthesis and biological evaluation of (Z)-ethyl 2-((2-cyano-2-(4-(4-ethoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate, demonstrating its effectiveness against various bacterial strains and its anti-inflammatory properties.

Study 2: Anticancer Potential

Another investigation explored the anticancer properties of thiazole derivatives, including (Z)-ethyl 2-((2-cyano-2-(4-(4-ethoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate. The findings revealed that these compounds could induce apoptosis in cancer cells, suggesting their potential as anticancer agents.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-((2-cyano-2-(4-(4-ethoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate involves its interaction with specific molecular targets. The thiazole ring and cyano group are likely to play crucial roles in binding to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

a) 4-Substituted Phenyl Groups

Compound Substituent on Thiazole Key Implications Reference
Target compound 4-Ethoxyphenyl Enhanced electron density; increased lipophilicity due to ethoxy group
Ethyl 4-[[(Z)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate 4-Methylphenyl Reduced steric bulk; lower polarity compared to ethoxy
(Z)-Ethyl 2-((2-cyano-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate 2,4-Dimethylphenyl Steric hindrance may limit rotational freedom; additional methyl groups enhance hydrophobicity

Analysis :

  • Methyl substituents (e.g., in and ) reduce synthetic complexity but may compromise solubility in polar solvents .

b) Ester Group Modifications

Compound Ester Group Impact on Reactivity Reference
Target compound Ethyl benzoate Slower hydrolysis rate compared to methyl esters; improved bioavailability
Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]ethanoate Methyl ester Faster metabolic clearance; reduced steric bulk

Analysis :

  • Ethyl esters (target compound) generally exhibit higher hydrolytic stability than methyl esters, making them preferable for sustained-release formulations .

Crystal Packing and Hydrogen Bonding

Comparative studies of crystal structures reveal substituent-dependent intermolecular interactions:

  • The target compound’s ethoxy group may participate in weak C–H···O bonds, influencing crystal lattice stability .
  • In contrast, methyl-substituted analogs (e.g., ) rely more on N–H···N and N–H···O bonds for stabilization, with dihedral angles between aromatic and ester moieties averaging 87° .
  • Compounds with bulkier substituents (e.g., 2,4-dimethylphenyl in ) show reduced π-π stacking efficiency (centroid distances >3.5 Å) compared to simpler derivatives .

Analysis :

  • The target compound’s synthesis likely mirrors methods in , where alkolysis of thioacetate precursors in methanol yields high-purity crystals .
  • OxymaPure, used in related compounds, demonstrates superiority over HOBt/DIC in minimizing side reactions .

Biological Activity

(Z)-ethyl 2-((2-cyano-2-(4-(4-ethoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The compound has a unique structure characterized by the presence of a thiazole ring, a cyano group, and an ethoxyphenyl moiety. The synthesis typically involves several steps:

  • Formation of the Thiazole Ring : Reaction of 4-ethoxyphenyl isothiocyanate with an appropriate α-haloketone under basic conditions.
  • Vinylation : The thiazole derivative undergoes a Knoevenagel condensation with ethyl cyanoacetate.
  • Coupling with Benzoate : The vinylated thiazole is coupled with ethyl 2-aminobenzoate under acidic or basic conditions to yield the target compound.

Antimicrobial Properties

Recent studies have indicated that (Z)-ethyl 2-((2-cyano-2-(4-(4-ethoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate exhibits significant antimicrobial activity against various pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria as well as fungi:

MicroorganismActivity Observed
Escherichia coli Significant inhibition
Staphylococcus aureus Significant inhibition
Pseudomonas aeruginosa Moderate inhibition
Candida albicans Moderate inhibition

The compound's efficacy suggests it could serve as a potential lead in developing new antimicrobial agents .

The proposed mechanism of action for (Z)-ethyl 2-((2-cyano-2-(4-(4-ethoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate involves its interaction with specific biological targets. The thiazole ring and cyano group are believed to play critical roles in binding to enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can disrupt essential cellular processes in microorganisms, leading to their death or growth inhibition .

Comparative Analysis

When compared to similar compounds, (Z)-ethyl 2-((2-cyano-2-(4-(4-ethoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate displays unique properties due to its structural components:

CompoundKey FeaturesBiological Activity
Ethyl 2-aminobenzoateLacks thiazole and cyano groupsLimited antimicrobial
4-Ethoxyphenyl isothiocyanateContains ethoxyphenyl but different functional groupsModerate activity
Thiazole derivativesVarious substituentsVariable activity

The presence of both the thiazole ring and the cyano group in (Z)-ethyl 2-((2-cyano-2-(4-(4-ethoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate contributes to its distinct biological profile, enhancing its potential as a therapeutic agent .

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

  • Antibacterial Efficacy Study : A study demonstrated that compounds similar to (Z)-ethyl 2-((2-cyano-2-(4-(4-ethoxyphenyl)thiazol-2-yl)vinyl)amino)benzoate exhibited MIC values ranging from 15.625 μM to 62.5 μM against Staphylococcus aureus, indicating strong antibacterial properties .
  • Antifungal Activity Assessment : Another investigation revealed moderate antifungal activity against Candida species, suggesting potential applications in treating fungal infections alongside bacterial pathogens.

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